3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is a pyrrole alkaloid derivative. It is a potential pigment precursor (PP) involved in the blue-green discoloration observed when onion and garlic purees are mixed. [] While it has not been reported as a naturally occurring compound, its structural similarity to naturally occurring pyrrole alkaloids suggests it may be found in nature. []
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 181.23 g/mol. It is classified as an amino acid derivative and is notable for its pyrrole ring structure, which contributes to its biological activity. This compound is primarily used in organic synthesis and has potential applications in medicinal chemistry and enzyme inhibition studies .
The synthesis of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole with a suitable butanoic acid derivative. Common synthetic routes include:
The reaction conditions often require specific temperatures and solvents to optimize yield and purity. For instance, using polar aprotic solvents can enhance the solubility of reactants and facilitate the reaction. Additionally, catalysts such as Lewis acids may be employed to improve reaction rates .
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. Its structural features allow it to mimic natural substrates or inhibitors in biochemical pathways. This capability makes it a candidate for drug development aimed at modulating biological functions.
This compound is typically a white to off-white solid at room temperature. It has a melting point that varies depending on purity but generally falls within a range suitable for handling in laboratory settings.
Key chemical properties include:
Relevant data from chemical databases provide further insights into its reactivity and stability profiles .
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid serves multiple roles in scientific research:
3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is a structurally distinct compound characterized by the fusion of an aliphatic carboxylic acid moiety with a heteroaromatic pyrrole system. Its systematic IUPAC name, 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid, precisely describes its molecular architecture:
Molecular Formula: C₁₀H₁₅NO₂Molecular Weight: 181.24 g/molSMILES Notation: CC(C)(C)C(N1C=CC=C1)C(O)=OInChI Key: RALVPYYBKMOWSL-UHFFFAOYSA-N [3] [8].
The presence of the carboxylic acid group confers acidity (predicted pKa ~4.2), while the pyrrole ring contributes weak basicity. This amphoteric character influences solubility and reactivity. The C2 carbon is asymmetric, suggesting potential for stereoisomerism, though racemic mixtures are typical in standard syntheses.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: